2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid
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Overview
Description
“2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid” is a chemical compound with the molecular formula C16H21N5O4 . It is a complex organic compound that falls under the category of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources . Further experimental studies would be required to determine these properties.Scientific Research Applications
Organocatalysis
- Green Bifunctional Organocatalyst: Imidazol-1-yl-acetic acid is introduced as a new, efficient, and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This catalyst is water-soluble and can be separated from products by simple filtration, offering an eco-friendly option in organic synthesis (Nazari et al., 2014).
Biomimetic Systems
- Oxidation of Hydrocarbons: A biomimetic electrochemical system using manganese tetraphenylporphyrin chloride and imidazole, along with acetic acid as a proton donor, has been shown to activate dioxygen and oxidize alkenes and alkanes efficiently (Leduc et al., 1988).
Corrosion Inhibition
- Amino Acid-Based Imidazolium Zwitterions: Novel amino acids based corrosion inhibitors were synthesized and characterized, showing high efficiency in protecting mild steel surfaces. These inhibitors function through adsorption, following the Langmuir adsorption isotherm (Srivastava et al., 2017).
Synthesis Techniques
- Solid-Phase Synthesis: A method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, highlighting the versatility of imidazole derivatives in synthesizing complex organic molecules (Karskela & Lönnberg, 2006).
Environmental Applications
- Efficient Removal of Acetylsalicylic Acid: Research on materials based on silica chemically modified with ionic liquids (SILs), including imidazolium, demonstrated potential for adsorbing acetylsalicylic acid from water, highlighting environmental remediation applications (Bernardo et al., 2020).
Antimicrobial Activities
- Synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones: These compounds, synthesized with structures similar to imidazole derivatives, were evaluated for their antimicrobial properties against various bacteria, showing potential as antibiotic agents (Sharma, Sharma, & Rane, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-9(2)5-6-19-14(24)12-13(18(4)16(19)25)17-15-20(8-11(22)23)10(3)7-21(12)15/h7,9H,5-6,8H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDJVCDALNKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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